Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
Overview
Description
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is a chemical compound with the molecular formula C10H10O3. It is a bicyclic anhydride that features a bicyclo[2.2.2]octane skeleton with a double bond and two carboxylic anhydride groups. This compound is known for its unique structure and reactivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by dehydration to form the anhydride . The reaction typically requires heating and may be catalyzed by Lewis acids to improve yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride groups to alcohols or other reduced forms.
Substitution: The double bond in the bicyclic structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound serves as a precursor for biologically active molecules and can be used in the study of enzyme mechanisms.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals, resins, and coatings
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride involves its reactivity with various nucleophiles and electrophiles. The anhydride groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The double bond in the bicyclic structure also allows for interactions with molecular targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
Uniqueness
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is unique due to its bicyclic structure with a double bond and two anhydride groups. This configuration imparts distinct reactivity and stability compared to similar compounds, making it valuable in specific chemical and industrial applications .
Properties
IUPAC Name |
4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHKILSPWGDWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947160 | |
Record name | 3a,4,7,7a-Tetrahydro-4,7-ethano-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24327-08-0, 6708-37-8 | |
Record name | 24327-08-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6708-37-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3a,4,7,7a-Tetrahydro-4,7-ethano-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What are the common synthetic routes for producing Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride?
A1: One established method involves the Diels-Alder reaction of α-terpinene with maleic anhydride, catalyzed by DLB []. This reaction yields 1-Isopropyl-4-methyl this compound, also referred to as α-terpinene-maleic anhydride adduct (TMA). Another approach utilizes the thermal isomerization of trans-diacids to produce exo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydrides [].
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Researchers commonly employ infrared spectroscopy (IR), thin-layer chromatography (TLC), gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS) for analyzing and characterizing this compound and its derivatives []. Additionally, X-ray crystallography has been used to determine the crystal structure of related compounds, providing valuable insights into their three-dimensional arrangements [].
Q3: Has this compound been studied in the context of chiral environments?
A3: Yes, studies have investigated this compound in chiral liquid-crystalline phases using NMR spectroscopy []. This research demonstrated the differentiation of enantiotopic directions in the molecule when dissolved in chiral media like poly-gamma-benzyl-L-glutamate (PBLG) or poly-epsilon-carbobenzyloxy-L-lysine (PCBLL) []. These findings highlight the influence of chirality on the behavior of this compound and its potential relevance in asymmetric synthesis and chiral recognition.
Q4: Are there potential applications of this compound derivatives in peptide science?
A4: Research has explored the potential of this compound derivatives as peptide scaffolds []. The compound 9-Carboxyhexahydro-7-methoxy-4a,7-ethano-benzopyran-5-en-1-one, derived from the anhydride precursor 7-(2-acetoxyethyl)-4-methoxy-3a,4,7,7a-tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, has been specifically investigated for its potential in this area []. This research suggests that this compound derivatives could be valuable tools for designing and synthesizing novel peptides with unique structural and functional properties.
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